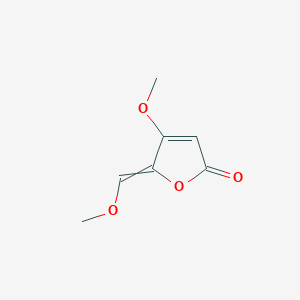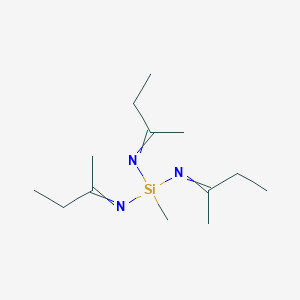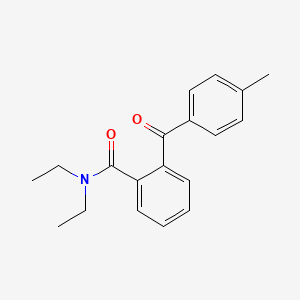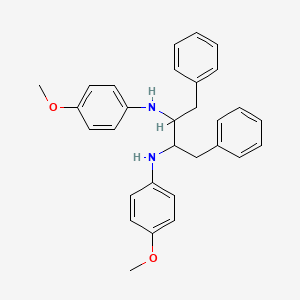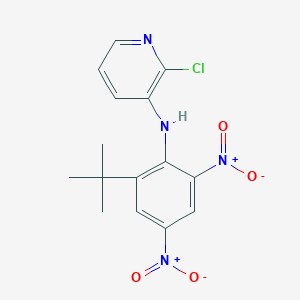silane CAS No. 112371-20-7](/img/structure/B14313442.png)
[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is an organosilicon compound that features a butadiene moiety substituted with a methoxyphenyl group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane typically involves the reaction of 4-(4-methoxyphenyl)-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters and purification processes to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the butadiene moiety, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated butadiene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
The compound’s potential medicinal applications could include serving as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting specific pathways involving silicon-containing compounds.
Industry
In materials science, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane can be used in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties like increased thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane in various applications depends on its chemical reactivity and interaction with molecular targets. In organic synthesis, its reactivity is primarily governed by the electron-rich butadiene moiety and the electron-donating methoxy group, which can participate in various chemical transformations. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with two methyl groups instead of three on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane lies in its specific combination of a methoxyphenyl group and a trimethylsilyl group attached to a butadiene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
属性
CAS 编号 |
112371-20-7 |
|---|---|
分子式 |
C14H20OSi |
分子量 |
232.39 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)buta-1,3-dienyl-trimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5-12H,1-4H3 |
InChI 键 |
MKUJUNYRQMPTBB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


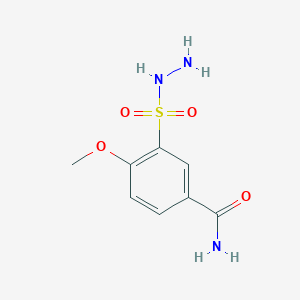
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
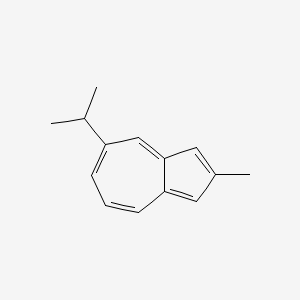
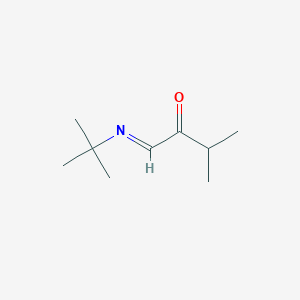
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
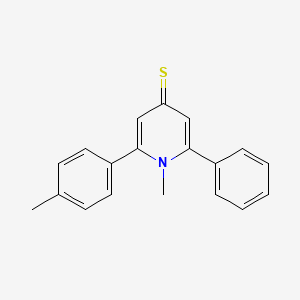
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
